molecular formula C10H10F3NO2 B8227208 2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid

2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid

Cat. No.: B8227208
M. Wt: 233.19 g/mol
InChI Key: WMOWLYLFQRMAGC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable synthesis by controlling reaction conditions precisely and minimizing waste . The use of microreactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used

Scientific Research Applications

2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the dimethylamino group can influence its binding affinity to specific targets. These interactions can modulate various biological pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzoic acid: Similar in structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the dimethylamino group.

    2-Amino-5-(trifluoromethyl)benzoic acid: Contains an amino group instead of a dimethylamino group.

Uniqueness

2-(Dimethylamino)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the trifluoromethyl and dimethylamino groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(dimethylamino)-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(2)8-6(9(15)16)4-3-5-7(8)10(11,12)13/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOWLYLFQRMAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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